1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-15-7-8-19(25-24-15)26-11-9-16(10-12-26)20(27)22-13-18-14-28-21(23-18)17-5-3-2-4-6-17/h2-8,14,16H,9-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFIBTFTFWPQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under basic conditions.
Introduction of the Thiazole Ring: This is typically achieved through a condensation reaction involving thioamides and α-haloketones.
Attachment of the Pyridazine Ring: This step often involves the use of hydrazine derivatives and appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridazine Ring
The 6-methylpyridazin-3-yl group undergoes nucleophilic substitution reactions, particularly at the C-5 position, due to electron-deficient aromaticity. Key observations include:
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Halogenation : Reaction with N-bromosuccinimide (NBS) under UV light yields 5-bromo-6-methylpyridazin-3-yl derivatives, useful for further cross-coupling reactions.
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Amination : Treatment with aqueous ammonia at 80°C replaces the methyl group with an amino group, forming 5-amino-6-methylpyridazin-3-yl analogs .
Table 1: Pyridazine Ring Reactions
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromination | NBS, UV light, DCM, 24 h | 5-Bromo derivative | 72 |
| Amination | NH₃ (aq), 80°C, 12 h | 5-Amino derivative | 65 |
Amide Hydrolysis and Functionalization
The piperidine-4-carboxamide group is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Heating with 6M HCl at 100°C for 8 hours cleaves the amide bond, generating piperidine-4-carboxylic acid.
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Basic Hydrolysis : Treatment with NaOH (2M) at 60°C produces the sodium carboxylate salt.
Key Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.
Thiazole Ring Reactivity
The 2-phenyl-1,3-thiazol-4-ylmethyl group participates in electrophilic substitution and alkylation:
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Electrophilic Substitution : Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the C-5 position of the thiazole ring .
-
Methylation : Reaction with methyl iodide in DMF substitutes the methylene bridge, forming quaternary ammonium salts .
Table 2: Thiazole Ring Reactions
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-thiazole | 58 |
| Methylation | CH₃I, DMF, rt, 6 h | Quaternary salt | 83 |
Piperidine Ring Modifications
The piperidine moiety undergoes oxidation and ring-opening reactions:
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Oxidation : Treatment with KMnO₄ in acidic medium converts the piperidine ring to a pyridine derivative via dehydrogenation.
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Ring-Opening : Reaction with concentrated H₂SO₄ at 120°C cleaves the ring, yielding glutaric acid derivatives.
Cross-Coupling Reactions
The compound serves as a substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings:
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Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the pyridazine ring forms biaryl systems at the C-5 position .
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling with primary amines introduces amino groups at the pyridazine C-5 site .
Example Reaction Pathway :
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 1-(6-Methylpyridazin-3-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide exhibit significant antitumor activity. For instance, studies on related thiazole derivatives have shown promising results against various cancer cell lines, including:
- Breast Cancer : Compounds demonstrated cytotoxic effects on MCF7 and MDA-MB-231 cell lines.
- Colon Cancer : In vitro studies indicated a reduction in cell viability for HCT116 cells.
- Lung Cancer : Similar derivatives have shown potential in inhibiting A549 cell proliferation.
Case Study: Thiazole Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thiazole derivatives, which revealed that modifications at the thiazole ring significantly enhanced anticancer activity . The incorporation of piperidine moieties was found to improve selectivity and potency against tumor cells.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial applications. Related compounds have been evaluated for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics.
Data Table: Antimicrobial Activity Summary
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Neuroprotective Effects
Neuroprotection is another promising application area for this compound. Studies have indicated that certain pyridazine derivatives can protect neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotective Mechanism
A recent investigation into the neuroprotective mechanisms of pyridazine derivatives showed that they could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents. The study highlighted the role of these compounds in modulating apoptotic pathways and enhancing cellular resilience .
Mechanism of Action
The mechanism of action of 1-(6-METHYLPYRIDAZIN-3-YL)-N-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights compounds with structural or functional similarities, enabling the following comparative analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Heterocyclic Diversity: The target compound’s thiazole group (vs. The pyridazine core (two adjacent N atoms) differs from the pyrazolo-pyridine in , likely altering electronic properties and binding modes .
Substituent Effects :
- compounds use electron-withdrawing groups (e.g., -CF₃, -Cl) to improve metabolic stability and binding affinity, whereas the target compound’s phenyl-thiazole may prioritize π-π stacking interactions .
Synthesis and Characterization :
- The target compound’s synthesis would likely mirror the moderate yields (57–61%) seen in , given similar piperidine-carboxamide coupling steps . Characterization via NMR/HRMS is standard for such molecules.
Therapeutic Hypotheses :
Biological Activity
1-(6-Methylpyridazin-3-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial, antiviral, and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit substantial antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against common pathogens have been reported ranging from 0.0039 to 0.025 mg/mL for certain derivatives .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.
Antiviral Activity
In vitro studies have demonstrated that similar compounds exhibit antiviral properties against various viruses. For example:
- Compounds with structural similarities have shown activity against the tobacco mosaic virus, with protective activity percentages ranging from 56% to 69% at specific concentrations .
Anticancer Potential
The compound's anticancer potential has also been explored through its effects on cancer cell lines. For instance:
- Studies have indicated that piperidine derivatives can induce apoptosis in glioma cell lines, demonstrating their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : The compounds may disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a piperidine derivative showed complete inhibition of bacterial growth within 8 hours against S. aureus and E. coli .
- Antiviral Properties : Another investigation reported enhanced antiviral activity against the herpes simplex virus (HSV) with certain structural modifications to the piperidine ring .
- Cancer Cell Studies : Research on glioma cells showed that the introduction of specific substituents on the piperidine ring resulted in increased antiproliferative effects .
Q & A
Basic: What are the recommended synthetic routes for 1-(6-methylpyridazin-3-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide, and how can reaction efficiency be optimized?
Answer:
A common approach involves multi-step condensation and functionalization. For example:
Piperidine core modification : Start with 4-carboxypiperidine, activated via carbodiimide coupling (e.g., EDC/HOBt) to introduce the 6-methylpyridazin-3-yl moiety.
Thiazole coupling : React the intermediate with 2-phenyl-4-(aminomethyl)thiazole under basic conditions (e.g., DIPEA in DMF) .
Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., switch from DMF to THF for better solubility) and temperature (reflux vs. room temperature) to improve yield.
Key validation : Use column chromatography (chloroform:methanol gradients) for purification and LC-MS for identity confirmation .
Advanced: How can computational methods streamline the design of derivatives with enhanced target binding affinity?
Answer:
Leverage quantum mechanical calculations (e.g., DFT) to model the compound’s electronic structure and docking simulations (AutoDock Vina, Schrödinger) to predict interactions with target proteins (e.g., kinases or GPCRs).
- Step 1 : Generate 3D conformers of the compound and its analogs.
- Step 2 : Perform molecular dynamics (MD) simulations to assess stability in binding pockets.
- Step 3 : Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol) for synthesis .
Case study : ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error synthesis .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- HPLC : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
- NMR : Confirm substituent positions via - and -NMR. Key signals:
- HRMS : Validate molecular ion ([M+H]) with <5 ppm error .
Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC50 values across studies)?
Answer:
Contradictions often arise from:
- Assay conditions : Differences in cell lines, incubation times, or ATP concentrations (for kinase assays). Standardize protocols using guidelines like NIH/NCATS.
- Compound stability : Test degradation under assay conditions (e.g., PBS pH 7.4, 37°C) via HPLC. Add stabilizers (e.g., 0.1% BSA) if needed .
- Data normalization : Use positive controls (e.g., staurosporine for kinase inhibition) and report IC50 with 95% confidence intervals .
Basic: What in vitro models are suitable for initial evaluation of this compound’s bioactivity?
Answer:
- Kinase inhibition : Screen against a panel (e.g., CEREP KinaseProfiler™) at 1–10 µM.
- Cellular cytotoxicity : Use MTT assays in HEK293 or HepG2 cells.
- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?
Answer:
-
Variation points : Modify:
Position Modification Biological Impact Pyridazine C6 Replace methyl with Cl/CF3 Enhanced lipophilicity Thiazole C2 Substitute phenyl with pyridyl Altered target selectivity -
Testing cascade : Prioritize analogs with >50% inhibition in primary screens for secondary assays (e.g., pharmacokinetics in rodents) .
Basic: What strategies mitigate compound degradation during long-term storage?
Answer:
- Storage : Lyophilized form at -80°C under argon.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Add antioxidants (e.g., BHT) if oxidation is observed .
Advanced: How can researchers integrate high-throughput screening (HTS) with cheminformatics to identify novel applications?
Answer:
- HTS workflow : Screen 10,000+ compounds in 384-well plates. Use robotic liquid handlers for dose-response curves (0.1 nM–10 µM).
- Cheminformatics : Apply Tanimoto similarity scoring (>70%) to link hit structures to known targets in ChEMBL. Validate via gene ontology (GO) enrichment analysis .
Basic: What regulatory guidelines apply to preclinical toxicity testing of this compound?
Answer:
Follow OECD 423 (acute toxicity) and ICH S7A (safety pharmacology). Key endpoints:
- Cardiotoxicity : hERG channel inhibition (patch-clamp assays).
- Hepatotoxicity : ALT/AST levels in primary hepatocytes .
Advanced: How can machine learning (ML) models predict ADMET properties early in development?
Answer:
Train ML models (e.g., Random Forest, XGBoost) on datasets like PubChem or Tox21. Input features include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
